2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate

Regulatory compliance Fragrance ingredient classification Use‑restricted intermediates

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate (CAS 93919‑94‑9), also referred to as patchenyl isobutyrate, is a bicyclic norbornylidene ester with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g mol⁻¹. It belongs to the broader class of terpenoid isobutyrate esters but is distinguished by its unique rigid bicyclo[2.2.1]heptane scaffold bearing an exocyclic ethylidene linker.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 93919-94-9
Cat. No. B12673451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate
CAS93919-94-9
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=C1C2CCC(C2)C1(C)C
InChIInChI=1S/C15H24O2/c1-10(2)14(16)17-8-7-13-11-5-6-12(9-11)15(13,3)4/h7,10-12H,5-6,8-9H2,1-4H3/b13-7-
InChIKeyVSMIGSPOHYSZHX-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate (CAS 93919-94-9) – Procurement-Focused Baseline and In‑Class Positioning


2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate (CAS 93919‑94‑9), also referred to as patchenyl isobutyrate, is a bicyclic norbornylidene ester with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g mol⁻¹ [1]. It belongs to the broader class of terpenoid isobutyrate esters but is distinguished by its unique rigid bicyclo[2.2.1]heptane scaffold bearing an exocyclic ethylidene linker [1]. The compound is explicitly catalogued as ‘information only – not used for fragrances or flavours’, in direct contrast to its closest structural analog, patchenyl acetate (CAS 2226‑03‑1), which is registered as a fragrance agent [2]. This regulatory segmentation, combined with the compound’s estimated high log Kow (5.21) and low vapour pressure (0.00204 mm Hg at 25 °C) [3], defines its distinct procurement profile relative to both its acetate homolog and the broader family of fragrance‑approved isobutyrate esters.

Why Generic Isobutyrate Ester Substitution Fails for CAS 93919-94-9 – Key Selection Risks


Substituting 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate with a generic isobutyrate ester such as linalyl, citronellyl or terpinyl isobutyrate introduces significant physico‑chemical and regulatory mismatches. The target compound exhibits a log Kow of 5.21, substantially higher than typical fragrance‑grade isobutyrate esters (e.g., ethyl isobutyrate log Kow = 1.77 [1]; terpinyl isobutyrate log Kow ≈ 4.6 [2]), indicating far greater hydrophobicity and bio‑accumulative potential [3]. Its boiling point (302 °C) exceeds that of linalyl isobutyrate (261 °C) and citronellyl isobutyrate (262 °C) [4] by approximately 40 °C, while its vapour pressure (0.00204 mm Hg) is roughly 3‑ to 4‑fold lower than terpinyl isobutyrate (0.006 mm Hg) , directly impacting processing volatility and material handling requirements. Crucially, the compound is explicitly designated as ‘not for fragrance or flavour use’ [5], precluding its direct replacement by any food‑ or fragrance‑certified isobutyrate ester in regulated industrial or synthetic‑intermediate contexts. These divergences demand compound‑specific validation rather than class‑based substitution.

Product‑Specific Quantitative Evidence Guide – 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate vs. Closest Analogs


Regulatory‑Use Classification: Explicit Exclusion from Fragrance & Flavor vs. Acetate Homolog’s Fragrance‑Agent Status

Patchenyl isobutyrate (CAS 93919‑94‑9) is unequivocally designated as ‘not for fragrance use’ and ‘not for flavor use’ in the TGSC and Perflavory catalogues [1]; no IFRA, FEMA, or JECFA listing exists [1]. In contrast, its closest structural relative, patchenyl acetate (CAS 2226‑03‑1), is explicitly classified as a ‘fragrance agent’ with IFRA Code of Practice notification [2]. This binary regulatory segmentation means that procurement for any fragrance‑ or flavour‑formulated product must select the acetate, whereas applications requiring an intentionally non‑fragrance norbornylidene ester for intermediate, research or industrial‑chemistry purposes must select the isobutyrate.

Regulatory compliance Fragrance ingredient classification Use‑restricted intermediates

Hydrophobicity (log Kow): 5.21 for the Isobutyrate vs. 4.30 for the Acetate – Implications for Environmental Partitioning and Extractability

Using the EPI Suite KOWWIN v1.68 estimation under identical algorithmic conditions, patchenyl isobutyrate yields a log Kow of 5.21 [1], while patchenyl acetate yields a log Kow of 4.30 [2]. The 0.91‑log‑unit increase corresponds to an approximately 8‑fold higher octanol‑water partition coefficient for the isobutyrate. This places the isobutyrate above the common threshold for heightened bioaccumulation concern (log Kow > 5.0) [3], whereas the acetate remains below it. Additionally, the estimated water solubility of the isobutyrate is 1.0 mg L⁻¹, compared with 8.4 mg L⁻¹ for the acetate [1][2].

Octanol‑water partition Environmental fate Bioaccumulation potential

Boiling Point and Thermal Processing Window: ≈ 302 °C vs. ≈ 272 °C for the Acetate Homolog (30 °C Higher Distillation Range)

Patchenyl isobutyrate exhibits an estimated boiling point of 302.1 °C at 760 mm Hg , whereas patchenyl acetate is estimated at 272.3 °C under identical pressure . This 30 °C elevation places the isobutyrate in a distinctly higher thermal processing band, potentially advantageous for reactions or distillations conducted above 275 °C where the acetate would already be volatilizing. The flash point of the isobutyrate is estimated at 103.2 °C , compared to 103.1 °C for the acetate , indicating comparable ignition risk despite the boiling‑point divergence.

Thermal stability Distillation High‑temperature processing

Vapour Pressure and Volatility: 0.00204 mm Hg vs. 0.006–0.012 mm Hg Range for Common Fragrance Isobutyrates

The estimated vapour pressure of patchenyl isobutyrate is 0.00204 mm Hg at 25 °C (0.272 Pa) [1]. For comparison, terpinyl isobutyrate registers approximately 0.00607 mm Hg , citronellyl isobutyrate approximately 0.0089 mm Hg at 20 °C , and patchenyl acetate 0.00844 mm Hg [2]. Thus, patchenyl isobutyrate exhibits a vapour pressure that is 3‑ to 4‑fold lower than its closest acetate homolog and prevalent fragrance‑grade isobutyrate esters.

Volatility Vapour pressure Controlled release

Biodegradation Kinetics: Weeks‑to‑Months Ultimate Half‑Life and ‘Not Ready Biodegradable’ Classification

EPI Suite BIOWIN modelling classifies patchenyl isobutyrate as ‘Not Ready Biodegradable’ [1]. The ultimate biodegradation half‑life is estimated at ‘weeks‑to‑months’ (Biowin3 score = 2.6049), with a primary degradation half‑life of ‘days‑to‑weeks’ (Biowin4 = 3.5823) [1]. For comparison, patchenyl acetate shows a minimally faster profile (Biowin3 = 2.6669; Biowin4 = 3.6227) and likewise a ‘Not Ready Biodegradable’ prediction [2]. The linear model Biowin1 score for the isobutyrate is 0.6253 versus 0.6386 for the acetate, and the non‑linear Biowin2 score is 0.8817 versus 0.9174, indicating modestly slower predicted biodegradation for the isobutyrate [1][2].

Environmental persistence Biodegradation rate Ready biodegradability

Market Scarcity and Sole‑Source Profile: No Active Supplier Listings on Major Platforms vs. Widely Catalogued Fragrance Isobutyrates

As of 2026, patchenyl isobutyrate is listed on aggregation platforms such as FlavScents and ChemBlink with the explicit note ‘No suppliers are currently related to this material’ [1] and ‘暂时没有厂家供应该产品’ (No manufacturer currently supplies this product) , while holding a valid EINECS pre‑registration (300‑079‑4) [2]. In contrast, linalyl isobutyrate (CAS 78‑35‑3) and terpinyl isobutyrate (CAS 7774‑65‑4) are stocked by multiple global distributors (Sigma‑Aldrich, Parchem, Bedoukian) . This scarcity profile positions patchenyl isobutyrate as a specialised procurement item requiring custom synthesis or sole‑source negotiation, rather than an off‑the‑shelf commodity.

Procurement exclusivity Supply‑chain risk Specialty chemical sourcing

Best Research and Industrial Application Scenarios – 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate


Non‑Fragrance Synthetic Intermediate in Norpatchoulenol‑Type Chemistry

The compound’s rigid bicyclo[2.2.1]heptane core bearing an exocyclic ethylidene‑isobutyrate side chain makes it a structurally relevant intermediate or scaffold analog in synthetic routes toward norpatchoulenol and related patchouli sesquiterpenoids [1]. Because it is explicitly excluded from fragrance/flavour use, it can be handled under less stringent odour‑containment protocols than its fragrance‑designated acetate homolog, reducing facility cross‑contamination risk in multi‑purpose kilo‑lab environments.

High‑Temperature and Low‑Volatility Solvent or Carrier in Non‑Consumer Material Science

With a boiling point of approximately 302 °C and a vapour pressure of only 0.00204 mm Hg , the compound is suited as a high‑boiling reaction medium, plasticiser extender, or thermally stable carrier fluid in open‑vessel processes conducted above 250 °C where terpinyl or linalyl isobutyrate would exhibit unacceptably high evaporative losses (their vapour pressures are 3‑ to 4‑fold higher [2]).

Environmental Fate Model Compound for High‑log Kow Ester Studies

Its estimated log Kow of 5.21 and water solubility of only 1.0 mg L⁻¹ [3] position patchenyl isobutyrate as a useful model compound for studying the environmental partitioning, bioaccumulation potential, and long‑range transport behaviour of high‑log Kow bicyclic esters, especially in comparative degradation studies where the acetate analog (log Kow = 4.30 [4]) serves as a lower‑hydrophobicity reference point.

Custom‑Synthesis Procurement for Patent‑Protected or Proprietary Chemical Space

The documented scarcity—zero active suppliers on multiple major B2B platforms despite an active EINECS pre‑registration (300‑079‑4) [5]—makes this compound a candidate for custom‑synthesis agreements where the procuring entity requires exclusivity over a novel norbornylidene ester building block, whether for freedom‑to‑operate considerations in patent landscaping or for proprietary intermediate supply chains.

Quote Request

Request a Quote for 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.